D-xylulose

概要

説明

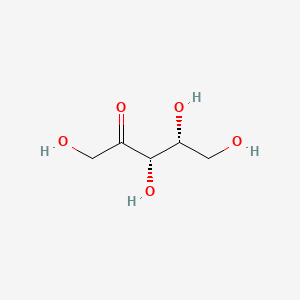

D-xylulose is a ketopentose, a type of monosaccharide containing five carbon atoms and a ketone functional group. It has the chemical formula C₅H₁₀O₅. In nature, this compound occurs as one of the enantiomers of xylulose, the other being L-xylulose. This compound plays a crucial role in various metabolic pathways, including the pentose phosphate pathway, which is essential for cellular metabolism and energy production .

準備方法

Synthetic Routes and Reaction Conditions: D-xylulose can be synthesized through the isomerization of D-xylose. This process involves the use of catalysts such as xylose isomerase, which converts D-xylose to this compound under specific conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, around 130°C, and can be enhanced by the presence of metal catalysts like platinum supported on silicon dioxide modified with magnesium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves the bioconversion of lignocellulosic biomass. This process includes the pretreatment of biomass to release hemicellulose, followed by enzymatic hydrolysis to produce D-xylose. The D-xylose is then isomerized to this compound using biocatalysts. This method is favored for its efficiency and sustainability .

化学反応の分析

Isomerization

-

D-Xylose to D-Xylulose: this compound can be produced by isomerizing D-xylose using enzymes such as xylose isomerase . The conversion of D-xylose to this compound is a reversible reaction that also involves an intermediate called 1,2-enediol . The best acid in catalyzing the transformation between D-xylose and this compound it is H2SO4 .

Phosphorylation

-

This compound to this compound 5-phosphate: this compound can undergo phosphorylation, an addition of phosphate groups, to form this compound 5-phosphate. This reaction requires ATP and specific kinases.

-

Importance: this compound 5-phosphate is an intermediate in the pentose phosphate pathway and plays a role in gene expression regulation.

Transketolase Reactions

-

Role: this compound 5-phosphate participates in transketolase reactions, involving the transfer of two-carbon ketone groups. These reactions involve the transketolase enzyme and thiamine pyrophosphate as a cofactor.

-

Products: Transketolase reactions with this compound 5-phosphate can produce Sedoheptulose-7-phosphate.

Reaction to Furfural

科学的研究の応用

Fermentation Processes

D-xylulose serves as a substrate in fermentation, particularly in the production of ethanol and xylitol.

- Ethanol Production : Research has shown that this compound can be fermented by Saccharomyces cerevisiae, yielding ethanol as the primary product. The optimal conditions for this fermentation include a temperature of 35°C and a pH range of 4 to 6. Under these conditions, the yeast can achieve up to 90% of the theoretical yield of ethanol from this compound, with small amounts of xylitol and glycerol also produced .

- Xylitol Production : this compound is also a precursor for xylitol production through microbial fermentation. For instance, engineered strains of Gluconobacter oxydans have been shown to convert this compound into xylitol with high efficiency, achieving yields significantly greater than those from wild-type strains .

Biotechnological Applications

This compound is integral to various biotechnological processes:

- Bioproduction of Xylitol : The conversion of this compound to xylitol involves specific enzymes such as xylitol dehydrogenase. Studies have demonstrated that recombinant strains can produce substantial amounts of xylitol from this compound, with reported yields reaching up to 28.80 g/L in optimized conditions .

- Genetic Engineering : Advances in genetic engineering have enabled the development of microorganisms capable of efficiently utilizing this compound for bioproduction. For example, modifications in Saccharomyces cerevisiae have been shown to enhance growth rates on this compound, allowing for more efficient fermentation processes .

Pharmaceutical Applications

This compound's role extends into the pharmaceutical field:

- Antimicrobial and Antimalarial Research : The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), which utilizes this compound in its metabolic pathways, is a target for developing novel antibiotics and antimalarials. This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis, which is essential for many pathogens .

Clinical Studies and Health Applications

Recent clinical studies have explored the implications of this compound in dental health:

- Xylitol and Dental Caries : While not directly related to this compound itself, xylitol—produced from this compound—has been studied for its effects on dental caries. Research indicates that xylitol can inhibit the growth of mutans streptococci, bacteria responsible for tooth decay, although some studies suggest limited clinical benefits when used alongside standard oral hygiene practices .

Summary Table of Applications

作用機序

D-xylulose exerts its effects primarily through its involvement in metabolic pathways. It is phosphorylated to this compound-5-phosphate by xylulose kinase, which then enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids and for maintaining cellular redox balance. This compound also acts as a substrate for various enzymes, influencing metabolic flux and energy production .

類似化合物との比較

D-xylose: An aldopentose that can be isomerized to D-xylulose.

D-ribulose: Another ketopentose involved in the pentose phosphate pathway.

D-lyxose: An aldopentose that can be synthesized from this compound through isomerization.

Uniqueness of this compound: this compound is unique due to its specific role in the pentose phosphate pathway and its ability to be easily converted from D-xylose. Its ketone functional group distinguishes it from aldopentoses like D-xylose and D-lyxose, allowing it to participate in different chemical reactions and metabolic processes .

生物活性

D-xylulose is a pentose sugar that plays significant roles in various biological processes, particularly in microbial metabolism and as an intermediate in carbohydrate metabolism. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and potential applications in biotechnology and medicine.

Metabolic Pathways

This compound is primarily involved in the pentose phosphate pathway (PPP) and the non-mevalonate pathway for isoprenoid biosynthesis. It can be interconverted with other sugars through specific enzymes, such as xylulokinase and ribulose 5-phosphate 3-epimerase.

1. Pentose Phosphate Pathway:

- This compound 5-phosphate (Xu5P) is a crucial intermediate in the PPP, which is essential for nucleotide synthesis and cellular redox balance.

- The enzyme ribulose 5-phosphate 3-epimerase (RPE) catalyzes the reversible conversion of D-ribulose 5-phosphate to this compound 5-phosphate. Recent studies have shown that this enzyme requires Fe²⁺ for its catalytic activity, highlighting its importance in cellular metabolism .

2. Non-Mevalonate Pathway:

- This compound plays a role in the biosynthesis of isoprenoids via the methylerythritol phosphate (MEP) pathway. The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) catalyzes the first step in this pathway, making it a target for antibiotic development .

Enzymatic Interactions

This compound's biological activity is significantly influenced by its interaction with various enzymes:

1. Xylulokinase:

- Xylulokinase catalyzes the phosphorylation of this compound to this compound 5-phosphate. Studies indicate that overexpression of the xylulokinase gene (XKS1) enhances growth on this compound in Saccharomyces cerevisiae, suggesting its critical role in yeast metabolism .

2. DXR Inhibitors:

- The enzyme DXR has been identified as a promising target for developing new antibacterial agents due to its absence in mammals. Inhibitors such as fosmidomycin have shown effectiveness against pathogens like Mycobacterium tuberculosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

1. Xylitol Production:

- A study demonstrated that this compound can be converted into xylitol using recombinant xylitol dehydrogenase from Galactocandida mastotermitis. This process achieved yields close to 100%, showcasing the potential for industrial applications in producing sugar alcohols .

2. Antibacterial Applications:

- Research on DXR inhibitors has led to the identification of new classes of compounds that inhibit bacterial growth by targeting the MEP pathway. These findings have significant implications for developing novel antibiotics against resistant strains .

Data Table: Summary of Key Enzymes Involved with this compound

特性

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415364, DTXSID201337597 | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-84-8, 5962-29-8 | |

| Record name | D-Xylulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。